8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
8-(4-Methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic purine derivative characterized by a fused imidazo[1,2-g]purine core. Key structural features include:
- 1,6,7-Trimethyl groups: Methyl groups at positions 1, 6, and 7 enhance steric bulk and modulate solubility.
- 3-(2-Methylpropyl) chain: A branched aliphatic chain (isobutyl) at position 3, contributing to lipophilicity.
- 2,4-Dione motif: Two ketone groups at positions 2 and 4, enabling hydrogen bonding and affecting reactivity.
Its design aligns with strategies to optimize small molecules for target engagement by balancing hydrophobic and polar features .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-12(2)11-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-7-9-16(29-6)10-8-15/h7-10,12H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQITSTOOJTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-Methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound with potential pharmacological applications. Its complex structure and unique properties make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- IUPAC Name : 6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
The biological activity of the compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may interfere with phospholipase A2 activity, which is critical in inflammatory responses and cell membrane integrity .
- Anticancer Properties : Initial findings indicate that the compound could exhibit anticancer properties by modulating pathways related to apoptosis and cell proliferation. In vitro assays have demonstrated its ability to induce cell cycle arrest in cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits phospholipase A2 | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Immune Modulation | Alters cytokine production |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione resulted in significant reduction of cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm apoptotic induction.
Case Study 2: Enzyme Inhibition
In a separate research effort focusing on phospholipase A2 inhibition, the compound was tested against a panel of cationic amphiphilic drugs. Results indicated that it effectively reduced enzyme activity at concentrations below 1 mM. This suggests potential for use in conditions characterized by excessive phospholipid accumulation .
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
- Selectivity : The compound demonstrates selective inhibition against specific enzymes while sparing others involved in similar pathways.
- Solubility Issues : Despite its promising biological activities, the compound exhibits poor water solubility which may limit its bioavailability and therapeutic application.
- Potential Therapeutic Applications : Given its diverse biological activities, there is potential for development into therapeutics for inflammatory diseases and cancers.
Scientific Research Applications
The compound 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione , also known as a derivative of imidazopurine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications comprehensively, focusing on scientific research findings and case studies.
Chemical Properties and Structure
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of methoxy and isopropyl groups that may enhance its solubility and bioavailability. The imidazo[1,2-g]purine core is significant for its role in nucleic acid metabolism and potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazopurine can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that similar compounds effectively targeted the PI3K/Akt signaling pathway, which is crucial in tumor growth and survival .
Case Study:
In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Antiviral Properties
The compound has been investigated for antiviral applications, particularly against RNA viruses. Its structural similarity to nucleoside analogs positions it as a candidate for inhibiting viral replication.
Research Findings:
A study reported that modifications in the imidazopurine structure enhanced its efficacy against viral enzymes such as RNA-dependent RNA polymerase (RdRp). This inhibition could potentially lead to the development of new antiviral therapies targeting diseases like hepatitis C and influenza .
Neuroprotective Effects
Emerging evidence suggests that the compound may exhibit neuroprotective properties. Research has indicated that imidazopurine derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Experimental Evidence:
In animal models of neurodegenerative diseases, administration of the compound resulted in reduced markers of inflammation and improved cognitive function. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and promote antioxidant defenses .
Comparison with Similar Compounds
Research Implications
- Structural Clustering & Bioactivity : Evidence suggests that structural similarities (e.g., dione motifs, aryl groups) correlate with overlapping bioactivity profiles, as seen in hierarchical clustering studies .
- Design Strategies :
- Target Compound : Optimized for balanced lipophilicity and hydrogen-bonding capacity, suitable for central nervous system targets.
- Compound A : Positional isomerism and chloro-substituted aryl group may enhance selectivity for kinases or GPCRs.
Q & A
Q. What statistical tools analyze variability in spectroscopic data?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of IR/NMR datasets to identify outliers .
- t-Tests : Compare means of replicate measurements (e.g., melting points) to assess significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
